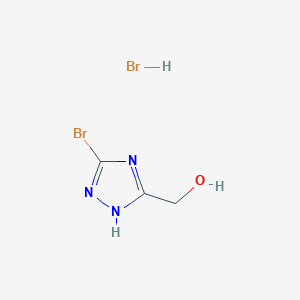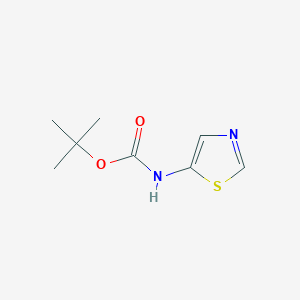
N3,N3-Dimethylpyridine-2,3-diamine
Overview
Description
“N3,N3-Dimethylpyridine-2,3-diamine” is a chemical compound with the CAS Number: 50426-30-7 . It has a molecular weight of 137.18 and its IUPAC name is N3,N~3~-dimethyl-2,3-pyridinediamine .
Molecular Structure Analysis
The molecular formula of “N3,N3-Dimethylpyridine-2,3-diamine” is C7H11N3 . The InChI code is 1S/C7H11N3/c1-10(2)6-4-3-5-9-7(6)8/h3-5H,1-2H3,(H2,8,9) .Scientific Research Applications
Algicidal Agent Development
- Scientific Field: Biotechnology and Bioprocess Engineering .
- Application Summary: N3,N3-Dimethylpyridine-2,3-diamine derivatives have been synthesized and analyzed for their structure-activity relationships towards harmful and harmless algal species . This research was conducted to develop a variety of algaecides for harmful algae control that cause water pollution .
- Methods of Application: A series of 79 derivatives based on the structure of N1-benzyl-N3, N3-diethylpropane-1,3-diamine were synthesized and their structure-activity relationships were analyzed .
- Results or Outcomes: Among the derivatives, the best algicidal activities were achieved when CH3 and F groups were substituted at the R2 position, with CH3CH3 group at the R3 position, and amine chain length 3 at the R4 position after fixing Cl substituent group at the R1 position of the benzaldehyde group . The compounds decreased the chlorophyll content of treated groups by approximately 75–80% as compared to the control .
Catalyst for Organic Synthesis
- Scientific Field: Organic Chemistry .
- Application Summary: N3,N3-Dimethylpyridine-2,3-diamine based ionic liquids have been synthesized and used as catalysts for the synthesis of indoles and 1H-tetrazoles . This research was conducted to develop a green alternative to traditional solvents in organic synthesis .
- Methods of Application: New N3,N3-Dimethylpyridine-2,3-diamine based ionic liquids were synthesized and used as catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) . The method is environmentally friendly, requiring only minimum catalyst loading .
- Results or Outcomes: The reaction was carried out under a solvent-free environment . Thermal studies of the ionic liquids have also been carried out to elicit their stability for temperature-dependent reactions . Application of molecular dynamics simulations provided valuable insights into the structural and transport properties of these ionic liquids .
Safety And Hazards
The safety information for “N3,N3-Dimethylpyridine-2,3-diamine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
3-N,3-N-dimethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10(2)6-4-3-5-9-7(6)8/h3-5H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTFSJOQKAWRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3,N3-Dimethylpyridine-2,3-diamine | |
CAS RN |
50426-30-7 | |
| Record name | 3-N,3-N-dimethylpyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)
